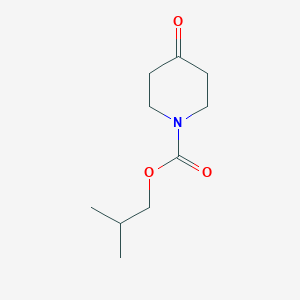
2-Methylpropyl 4-oxopiperidine-1-carboxylate
Descripción general
Descripción
“2-Methylpropyl 4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OCC(C)C)N(CC1)CCC1=O . The compound has a molecular weight of 199.25 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 199.25 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
- Synthesis Process and Efficiency : 2-Methylpropyl 4-oxopiperidine-1-carboxylate is an important intermediate in chemical synthesis. An efficient approach for its synthesis involves a series of steps starting from 4-methylpyridinium, which results in high yields and is suitable for industrial scale-up (Chen Xin-zhi, 2011).
- Biological Applications : The compound has been studied in the context of Penicillium chrysogenum fermentations, particularly in relation to penicillin G biosynthesis. It accumulates during the fermentation process and has implications in penicillin production (W. Kurz↦kowski et al., 1990).
Enantioselective Synthesis
- Chiral Compound Preparation : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate is investigated for preparing biologically active compounds. This method is noted for its moderate enantioselectivity and usefulness in preparing chiral 3-benzylpiperidine backbones (Yaomin Wang et al., 2018).
Structural and Stereochemical Studies
- Structural Analysis : Detailed structural studies of related compounds, such as methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate, have been conducted. These studies include analysis of keto-enol tautomerism and configurational isomerism, which are crucial for understanding the chemical behavior of these compounds (M. J. Fernández et al., 1993).
Pharmaceutical Synthesis Applications
- Pharmaceutical Intermediates : The synthesis process for tert-butyl 4-oxopiperidine-1-carboxylate is important in developing novel protein tyrosine kinase Jak3 inhibitors, which have pharmaceutical applications (A. I. Moskalenko et al., 2014).
- Complex Molecule Synthesis : For synthesizing complex molecules like spirofuranopyrimidine–piperidines, the addition of isopropyl 4-oxopiperidine-1-carboxylate to a pyrimidine dianion is a key step. This process leads to novel heterocyclic templates (Etzer Darout et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-methylpropyl 4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(2)7-14-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQKZXJCIRCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420044.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1420045.png)





![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)




